molecular formula C14H13F3N6O2 B2992673 3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1174881-80-1

3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

Cat. No.: B2992673
CAS No.: 1174881-80-1
M. Wt: 354.293
InChI Key: KXOHRXHBKAXMNF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities and are found in many pharmacological agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For this compound, specific data on properties such as boiling point, density, solubility, and pKa is not available in the retrieved data .

Scientific Research Applications

Synthesis and Chemical Properties

  • Utility in Heterocycle Synthesis: This compound plays a role in the synthesis of various heterocycles, such as pyrimidines and pyrazolopyrimidines, which are essential in pharmaceutical and chemical research (Mahmoud & El-Shahawi, 2008).
  • Interactions with Other Chemicals: It is involved in interactions with other chemicals like Meldrum’s acid and ketones, leading to the formation of pyrazolo[3,4-b]pyridin-6-ones and triazolo[1,5-a]pyrimidin-7-ones, demonstrating its reactivity and potential for creating diverse chemical structures (Lipson et al., 2007).

Applications in Material Science

  • Fabrication of Novel Materials: This compound is utilized in the fabrication of new materials, such as those incorporating a thiadiazole moiety, which have potential applications in various fields, including material science (Fadda et al., 2017).

Biochemical Research

  • Structural Studies: Research has been conducted on the nitration of azolo[1,5-a]pyrimidin-7-amines, revealing insights into the structural properties and chemical behavior of compounds related to the queried chemical (Gazizov et al., 2020).
  • Pyrolysis Studies: Studies on pyrolysis of related compounds provide a deeper understanding of their thermal stability and decomposition pathways, which is crucial for applications in various chemical processes (Clarke et al., 1997).

Pharmaceutical Research

  • Potential Anticancer Agents: Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, showcasing its relevance in drug discovery and medicinal chemistry (Abdelhamid et al., 2016).

Future Directions

Pyrazole derivatives are a topic of ongoing research due to their wide range of pharmacological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and evaluating their safety and efficacy in pharmacological applications .

Mechanism of Action

Properties

IUPAC Name

3-[5-(1-ethylpyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O2/c1-2-22-7-8(6-18-22)9-5-10(14(15,16)17)23-13(19-9)20-11(21-23)3-4-12(24)25/h5-7H,2-4H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOHRXHBKAXMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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